molecular formula C25H22ClN3O8 B2948259 (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 449765-88-2

(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2948259
CAS No.: 449765-88-2
M. Wt: 527.91
InChI Key: FTUMTHCRKBQTRA-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a (4-nitrophenoxy)methyl group at position 1, and a 5-chloro-2-nitrophenyl moiety attached via a methanone bridge.

Properties

IUPAC Name

(5-chloro-2-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O8/c1-35-23-11-15-9-10-27(25(30)20-12-16(26)3-8-21(20)29(33)34)22(19(15)13-24(23)36-2)14-37-18-6-4-17(5-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUMTHCRKBQTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of a chloro and nitro-substituted phenyl ring attached to a dimethoxy-substituted isoquinoline core. Its structural complexity suggests a multifaceted interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Many isoquinoline derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in metabolic pathways. For example, acetylcholinesterase (AChE) inhibition is a common mechanism in neuroprotective agents targeting Alzheimer’s disease .

Biological Activity Data

Activity TypeObserved EffectsReference
Antioxidant Scavenging of free radicals
AChE Inhibition Potential neuroprotective effects
Anticancer Inhibition of cancer cell proliferation

Case Studies

  • Neuroprotective Effects : A study explored the effects of similar compounds on neurodegenerative diseases. The results indicated that derivatives of isoquinoline could significantly reduce AChE activity, suggesting potential for treating Alzheimer’s disease .
  • Anticancer Activity : Another study demonstrated that certain isoquinoline derivatives inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Research Findings

Recent findings have shown that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects. Additionally, its ability to cross the blood-brain barrier positions it as a candidate for neurological applications.

Comparative Analysis

The following table compares the biological activities of the target compound with related compounds:

Compound NameAChE Inhibition (IC50)Antioxidant ActivityAnticancer Efficacy
Target CompoundTBDModerateHigh
Compound A71.18 nMHighModerate
Compound B90.10 nMLowHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybridization of nitroaromatic and dihydroisoquinoline motifs. Below is a comparative analysis with three structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Bioactivity/Application Reference
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2-yl)methanone - 3,4-dihydroisoquinoline core
- 6,7-dimethoxy
- 4-nitrophenoxymethyl substituent
- 5-chloro-2-nitrophenyl methanone
~573.9 Hypothesized enzyme inhibition (e.g., kinase targets) N/A
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone - Thienopyrimidine-sulfanyl linker
- 4-chlorophenyl substituent
- 6,7-dimethoxy dihydroisoquinoline
~553.0 Anticancer screening (unpublished) [6]
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(3-nitrophenyl)ethanone - Z-configuration enone system
- 3-nitrophenyl group
- 6,7-dimethoxy dihydroisoquinoline
~396.4 Fluorescence probes or redox-active ligands [7]
1-(5-chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline - Simpler dihydroisoquinoline core
- No methanone or phenoxymethyl groups
~347.8 Antimicrobial activity (IC₅₀: ~12 μM for S. aureus) [8]

Key Findings :

Electron-Withdrawing Substituents :
The target compound’s dual nitro groups (on both phenyl rings) enhance electrophilicity compared to analogs with single nitro or chloro substituents (e.g., ). This may improve binding to cysteine-rich enzyme active sites but could reduce metabolic stability .

Thienopyrimidine-containing analogs (e.g., ) exhibit intermediate solubility due to sulfur-based linkages.

Bioactivity Trends: The dihydroisoquinoline core is associated with kinase inhibition or DNA intercalation in analogs . The absence of a thienopyrimidine moiety (as in ) may reduce anticancer specificity but broaden target selectivity. The Z-configuration enone system in suggests redox or fluorescence properties absent in the target compound.

Q & A

Q. How can researchers reconcile conflicting NMR assignments for the dihydroisoquinoline moiety?

  • Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference 1H^1H-NMR data from (e.g., methoxy protons at δ 3.74–3.90 ppm) to assign chemical shifts. If ambiguity persists, synthesize deuterated analogs (e.g., 2H^{2}H-labeled methoxy groups) for isotopic tracing .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC255–257°C (decomposes)
log KowK_{ow}Shake-flask (octanol/water)~2.8 (predicted)
1H^1H-NMR (methoxy)400 MHz, CDCl3_3δ 3.74–3.90 ppm (s, 12H)
UV-Vis λmax\lambda_{\text{max}}Methanol280 nm (π→π*), 350 nm (n→π*)

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